molecular formula C22H18N6OS B11690181 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11690181
M. Wt: 414.5 g/mol
InChI Key: QPFVDNJLPVJFGY-BUVRLJJBSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring and a pyridine moiety, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The resulting intermediate is then subjected to acetal deprotection using formic acid (98%) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the pyridine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development due to its biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the pyridine moiety are known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as fluconazole and alprazolam . Compared to these compounds, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has a unique structure that may confer different biological activities and properties. The presence of the pyridine moiety and the specific substitution pattern on the triazole ring make it distinct from other similar compounds.

Properties

Molecular Formula

C22H18N6OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H18N6OS/c29-20(25-24-15-18-11-7-8-14-23-18)16-30-22-27-26-21(17-9-3-1-4-10-17)28(22)19-12-5-2-6-13-19/h1-15H,16H2,(H,25,29)/b24-15+

InChI Key

QPFVDNJLPVJFGY-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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